1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- can be achieved through several methods. One common approach involves the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) using sodium borohydride (NaBH4) in an aqueous ethanol solution . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of vanillin in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A precursor in the synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-.
Guaiacol (2-methoxyphenol): Shares the methoxyphenol structure but lacks the propanediol moiety.
Eugenol (4-allyl-2-methoxyphenol): Contains a similar aromatic structure with an allyl group instead of the propanediol moiety.
Uniqueness
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- is unique due to its specific combination of hydroxyl, methoxy, and propanediol groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
640293-43-2 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3/t8-/m0/s1 |
InChI Key |
QGFJORGLNPWXMK-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)O)O |
Origin of Product |
United States |
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